Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid
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Overview
Description
Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid: is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-chloride in the presence of a base such as sodium carbonate.
Formation of the Butyric Acid Backbone: The protected amino compound is then subjected to a series of reactions to form the butyric acid backbone. This may involve alkylation, reduction, and other organic transformations.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, typically using a methoxyphenyl halide and a suitable base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid is widely used in the synthesis of peptides due to its stability and ease of removal.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Protein Engineering: The compound is used in the modification of proteins to study their structure and function.
Enzyme Inhibition: It is used to design inhibitors for specific enzymes.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs.
Diagnostic Tools: It is used in the synthesis of diagnostic peptides for various diseases.
Industry:
Biotechnology: The compound is used in the production of biotechnological products such as enzymes and antibodies.
Pharmaceuticals: It is used in the large-scale production of peptide-based pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways: Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methoxyphenyl group can interact with various molecular targets, depending on the specific peptide being synthesized.
Comparison with Similar Compounds
Fmoc-R-3-amino-4-(4-hydroxyphenyl)-butyric acid: Similar structure but with a hydroxy group instead of a methoxy group.
Fmoc-R-3-amino-4-(4-chlorophenyl)-butyric acid: Similar structure but with a chloro group instead of a methoxy group.
Fmoc-R-3-amino-4-(4-nitrophenyl)-butyric acid: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness: Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid is unique due to the presence of the methoxy group, which can influence the compound’s reactivity and interactions with other molecules. This makes it particularly useful in specific peptide synthesis applications where the methoxy group can enhance the stability or activity of the resulting peptide.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-31-19-12-10-17(11-13-19)14-18(15-25(28)29)27-26(30)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,18,24H,14-16H2,1H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDCTKLQKDWTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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